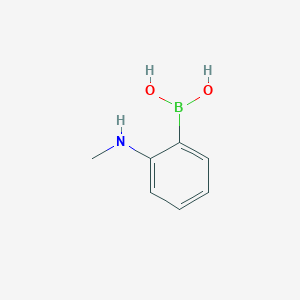

(2-(Methylamino)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-(methylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZUHKRFUPVGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-(Methylamino)phenyl)boronic acid CAS number

- 1. [2-(methylamino)phenyl]boronic acid | 948592-79-8 [sigmaaldrich.com]

- 2. 1pchem.com [1pchem.com]

- 3. 365245-83-6|(2-((Methylamino)methyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. 2-((Methylamino)methyl)phenylboronic acid 95% | CAS: 365245-83-6 | AChemBlock [achemblock.com]

- 5. (2-((Methylamino)methyl)phenyl)boronic acid | 365245-83-6 [sigmaaldrich.com]

safety data sheet for (2-(Methylamino)phenyl)boronic acid

Technical Safety & Handling Guide: (2-(Methylamino)phenyl)boronic acid

Document Control:

-

Target Compound: (2-(Methylamino)phenyl)boronic acid

-

CAS Registry Number: 948592-79-8

-

Document Type: Technical Whitepaper / Advanced SDS

-

Version: 1.0 (Scientific Advisory)

Part 1: Executive Summary & Chemical Identity

The Dual Nature of the Reagent As researchers, we often treat boronic acids as benign "building blocks." However, (2-(Methylamino)phenyl)boronic acid presents a specific physicochemical profile due to the ortho-substitution. The proximity of the secondary amine (-NHMe) to the boronic acid moiety (-B(OH)₂) facilitates an intramolecular B—N interaction. This Lewis acid-base interaction increases shelf stability relative to the unsubstituted phenylboronic acid but complicates solubility and reactivity profiles in cross-coupling protocols.

This guide moves beyond standard compliance, offering a mechanistic approach to handling this compound to preserve its integrity for high-stakes medicinal chemistry campaigns.

Compound Characterization

| Property | Specification | Technical Note |

| Chemical Name | (2-(Methylamino)phenyl)boronic acid | Ortho-substituted aniline derivative |

| CAS Number | 948592-79-8 | Distinct from the benzylamine analog (365245-83-6) |

| Molecular Formula | C₇H₁₀BNO₂ | |

| Molecular Weight | 150.97 g/mol | |

| Appearance | Off-white to beige solid | Discoloration indicates oxidation/protodeboronation |

| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents due to zwitterionic character |

| Storage Class | Hygroscopic / Cold Storage | Store at 2–8°C under Inert Atmosphere (Argon/N₂) |

Part 2: Hazard Identification & Toxicology (GHS)

While not classified as a Category 1 acute toxin, this compound acts as a potent irritant. The secondary amine functionality increases tissue permeability compared to neutral boronic acids.

GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

STOT - Single Exposure: Category 3 (Respiratory System) (H335)[1]

The "Hidden" Hazard: Boroxine Formation Under dehydration conditions (vacuum drying or prolonged storage in dry air), three molecules of boronic acid condense to form a cyclic boroxine trimer, releasing water. While reversible, this changes the stoichiometry of your reaction.

-

Mitigation: Always verify stoichiometry if the bottle has been open; consider the material a mixture of monomer and trimer.

Part 3: Safe Handling & Storage Protocols

This section details the "Chain of Custody" for the reagent to ensure both safety and experimental success.

Workflow Visualization: From Receipt to Reaction

Figure 1: The critical step is "Thermal Equilibration." Opening a cold bottle in humid lab air causes condensation, accelerating protodeboronation.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (US) or P2 (EU) required if handling open powder outside a fume hood.

-

Hand Protection:

-

Standard: Nitrile gloves (0.11 mm) are sufficient for incidental contact.

-

High Exposure: Double-gloving is recommended due to the amine's potential for skin absorption.

-

-

Eye Protection: Chemical safety goggles.[2] Face shield if working with >5g quantities.

Part 4: Application Context – Suzuki-Miyaura Coupling

The primary application of (2-(Methylamino)phenyl)boronic acid is in Palladium-catalyzed cross-coupling. The ortho-amino group presents a specific safety and chemical challenge: Catalyst Poisoning and Exotherms.

Mechanism & Safety Logic: The free amine can coordinate to the Palladium catalyst, potentially arresting the catalytic cycle or requiring higher temperatures to drive the reaction. Higher temperatures increase the risk of thermal runaway.

Protocol: Safe Reaction Setup

-

Solvent Degassing: Oxygen is the enemy. Sparge solvents (Dioxane/Water or DMF) with Argon for 15 minutes before adding the boronic acid.

-

Why? Oxidative homocoupling of the boronic acid competes with the desired reaction and consumes the reagent.

-

-

Base Addition: Add the inorganic base (e.g., K₂CO₃, Cs₂CO₃) last or as an aqueous solution.

-

Safety Note: The addition of base to the boronic acid solution is often exothermic. Monitor internal temperature.[3]

-

-

Scavenging: Post-reaction, the residual amine-boronic species can bind to silica gel, making purification difficult.

-

Technique: Use an amine-functionalized silica scavenger or perform an acidic workup (carefully) to break B-N interactions before chromatography.

-

Reaction Safety Logic Diagram

Figure 2: Step-by-step logic emphasizing the control of exotherms during base addition.

Part 5: Emergency Response & Disposal

Spill Management

-

Evacuate: Clear the immediate area of unnecessary personnel.

-

PPE: Don goggles, nitrile gloves, and a dust mask.

-

Containment: Cover the spill with a damp paper towel to prevent dust generation.

-

Cleanup: Sweep up the damp material into a sealable waste container.[1][4] Clean the surface with a 10% sodium bicarbonate solution (neutralizes residual acidity).

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[3][5] Lift eyelids. Seek medical attention (Boronic acids can cause corneal clouding).

-

Skin Contact: Wash with soap and water.[1][3][5][6] If the amine component causes a rash or burning sensation, seek medical advice.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2][3][4][5][7]

Disposal (Green Chemistry)

-

Do not dispose of down the drain. Boron compounds are phytotoxic (toxic to plants) and regulated in wastewater.

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

PubChem. (2025). [2-(Methylamino)phenyl]boronic acid - Compound Summary (CID 44365355). National Library of Medicine. Available at: [Link]

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boronic Acid stability and B-N interactions).

-

Occupational Safety and Health Administration (OSHA). (2024).[1][8] Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. laballey.com [laballey.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Solubility of (2-(Methylamino)phenyl)boronic Acid

This guide provides a comprehensive analysis of the solubility characteristics of (2-(Methylamino)phenyl)boronic acid, a critical parameter for its application in synthetic chemistry, drug discovery, and materials science. Drawing upon fundamental chemical principles and data from analogous structures, this document offers researchers and drug development professionals a framework for understanding and manipulating the solubility of this versatile reagent.

Introduction: The Significance of Solubility for (2-(Methylamino)phenyl)boronic Acid

(2-(Methylamino)phenyl)boronic acid belongs to the extensive family of arylboronic acids, which are indispensable reagents in modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The solubility of a boronic acid is a pivotal factor that dictates its utility, influencing reaction kinetics, purification strategies, and formulation for biological screening. A thorough understanding of its solubility profile in various solvent systems is, therefore, not merely academic but a prerequisite for its effective application. This guide will delve into the theoretical and practical aspects of the solubility of (2-(Methylamino)phenyl)boronic acid, providing actionable insights for laboratory practice.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For (2-(Methylamino)phenyl)boronic acid, the interplay between the hydrophilic boronic acid group, the lipophilic phenyl ring, and the basic methylamino substituent creates a complex solubility profile.

| Property | Value | Influence on Solubility |

| Molecular Formula | C₇H₁₀BNO₂ | - |

| Molecular Weight | 150.97 g/mol | Moderate molecular weight suggests potential for solubility in a range of solvents. |

| pKa | ~8.8 (estimated for phenylboronic acid) | The acidic nature of the boronic acid group is crucial for its aqueous solubility, which is highly pH-dependent. The presence of the basic methylamino group will also influence the net charge of the molecule at different pH values. |

| Polarity | Polar | The presence of B-OH and N-H bonds allows for hydrogen bonding, favoring solubility in polar solvents. |

| Physical State | Solid | As a solid, the dissolution process involves overcoming lattice energy. |

Aqueous Solubility: The Critical Role of pH

The aqueous solubility of arylboronic acids is dominated by a pH-dependent equilibrium between the neutral boronic acid (R-B(OH)₂) and its anionic boronate form (R-B(OH)₃⁻).

-

At Low pH (Acidic Conditions): The equilibrium favors the neutral, less polar boronic acid form. This species generally exhibits limited solubility in water due to the hydrophobic nature of the phenyl ring.

-

At High pH (Basic Conditions): The boronic acid is deprotonated to form the tetrahedral boronate anion. This charged species is significantly more polar and, therefore, more soluble in water.

This behavior is a cornerstone of purification strategies for boronic acids. An "acid-wash" or "base-wash" can be used to shuttle the compound between organic and aqueous phases, effectively separating it from non-ionizable impurities. The presence of the methylamino group, which can be protonated at low pH, adds another layer of complexity, potentially increasing solubility in acidic media compared to a simple phenylboronic acid.

Solubility in Organic Solvents

The choice of an organic solvent is critical for synthetic applications. While specific quantitative data for (2-(Methylamino)phenyl)boronic acid is not extensively published, its solubility can be inferred from its structural features and the behavior of similar boronic acids.

| Solvent Class | Examples | Expected Solubility | Rationale and Experimental Insight |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can accept hydrogen bonds from the B(OH)₂ group and have a high dielectric constant, effectively solvating the polar molecule. DMSO is often a solvent of last resort for compounds with poor solubility. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, leading to favorable interactions. However, they can also participate in esterification with the boronic acid to form boronate esters, a consideration for long-term storage in solution. |

| Ethers | THF, 1,4-Dioxane | Moderate | These are common solvents for Suzuki-Miyaura couplings. While less polar than alcohols, they can still engage in hydrogen bonding with the boronic acid. Anhydrous conditions are often required to prevent competitive hydrolysis of reaction intermediates. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | The non-polar nature of these solvents makes them poor choices for solvating the polar boronic acid and methylamino groups. |

| Non-polar | Hexanes, Toluene | Very Low / Insoluble | The significant difference in polarity between the solute and solvent leads to poor solubility. Toluene may show some solubility at elevated temperatures, which can be leveraged in certain reaction conditions. |

Experimental Determination of Solubility: A Practical Workflow

Given the limited availability of specific solubility data, empirical determination is often necessary. The following protocol outlines a standard method for assessing the solubility of (2-(Methylamino)phenyl)boronic acid in a given solvent.

Protocol: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of solid (2-(Methylamino)phenyl)boronic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. A filtration step using a syringe filter (e.g., 0.45 µm PTFE) is highly recommended.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

This workflow is a self-validating system because the continued presence of excess solid ensures that the measured concentration represents the true saturation point under the tested conditions.

Workflow Diagram: Solubility Determination

Caption: Isothermal shake-flask method for solubility determination.

Practical Implications and Recommendations

-

For Suzuki-Miyaura Coupling: When setting up a reaction, consider using a solvent system known to solubilize boronic acids, such as THF, 1,4-dioxane, or polar aprotic solvents, often in combination with an aqueous base. The choice of base (e.g., Na₂CO₃, K₃PO₄) will raise the pH, increasing the solubility of the boronic acid in the aqueous phase, which can be beneficial for biphasic reaction systems.

-

For Purification: Leverage the pH-dependent aqueous solubility. To remove non-acidic/non-basic impurities, dissolve the crude product in an organic solvent like ethyl acetate and wash with an aqueous base. The (2-(Methylamino)phenyl)boronic acid will move into the aqueous layer as the boronate salt. The aqueous layer can then be isolated, acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be collected by filtration.

-

For Storage: While boronic acids are generally stable as solids, solutions in protic solvents like methanol can lead to the formation of boronate esters over time. For long-term storage in solution, consider aprotic solvents like DMSO or prepare solutions fresh.

Conclusion

The solubility of (2-(Methylamino)phenyl)boronic acid is a multifaceted property governed by its amphiphilic nature and the protic/basic functional groups. Its solubility is poor in non-polar organic solvents but favorable in polar aprotic and protic solvents. Crucially, its aqueous solubility is highly dependent on pH, a characteristic that is fundamental to its purification and application in biphasic reaction media. While specific quantitative data remains sparse, the principles outlined in this guide, along with the provided experimental protocol, equip researchers with the necessary knowledge to effectively utilize this important chemical building block.

References

Due to the lack of specific literature on the solubility of (2-(Methylamino)phenyl)boronic acid, this reference list includes sources on the general properties and handling of boronic acids, which are authoritative for the principles discussed in this guide.

-

Title: Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine Source: Edited by Dennis G. Hall, Wiley-VCH. This comprehensive book provides extensive background on the chemistry, properties, and applications of boronic acids. URL: [Link]

An In-depth Technical Guide to the Stability of Ortho-Substituted Phenylboronic Acids

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ortho-substituted phenylboronic acids are indispensable reagents in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling. However, their utility is often hampered by inherent instability, leading to challenges in storage, handling, and reaction reproducibility. This guide provides an in-depth analysis of the factors governing the stability of these critical compounds. We will explore the primary degradation pathways—boroxine formation and protodeboronation—and dissect the unique electronic and steric influences of ortho-substituents. Crucially, this document details field-proven strategies for stabilization through derivatization and provides robust analytical protocols for assessing compound integrity.

Chapter 1: The Dichotomy of Stability: Understanding Degradation Pathways

The stability of a phenylboronic acid is fundamentally dictated by the electron-deficient nature of its trivalent boron center, which possesses a vacant p-orbital.[1][2][3] This Lewis acidity is the root cause of its primary degradation pathways.

Reversible Dehydration: The Path to Boroxines

The most common and reversible degradation pathway for most aryl boronic acids is dehydration to form a cyclic trimeric anhydride, known as a boroxine.[4] This equilibrium is highly sensitive to the presence of water. While often considered an impurity, the boroxine and the free acid are generally regarded as equivalent in Suzuki coupling reactions, as the boroxine readily hydrolyzes back to the monomeric acid under reaction conditions.[5]

However, the presence of bulky ortho-substituents can significantly influence this equilibrium. Steric hindrance can inhibit the intermolecular condensation required for boroxine formation, leading to a higher proportion of the monomeric acid in the solid state.[6]

Caption: Equilibrium between boronic acid monomers and their boroxine trimer.

Irreversible Degradation: Protodeboronation

A more detrimental and irreversible degradation pathway is protodeboronation, the cleavage of the carbon-boron bond to yield the corresponding arene. This reaction is often catalyzed by acid, base, or trace transition metals and is a significant concern for long-term storage and during coupling reactions, especially with unstable derivatives like certain heteroaryl boronic acids.[7][8] Electron-withdrawing groups on the phenyl ring can exacerbate this instability.[8]

The "ortho effect" can be particularly pronounced here. While steric bulk might be expected to protect the C-B bond, certain ortho-substituents can, through complex electronic effects, actually accelerate protodeboronation.[9]

Chapter 2: The "Ortho Effect": A Double-Edged Sword

The influence of ortho-substituents is not merely steric. The proximity to the boronic acid moiety allows for unique intramolecular interactions that can either stabilize or destabilize the molecule.

Intramolecular Coordination: A Key Stabilization Strategy

A pivotal stabilizing interaction occurs when the ortho-substituent contains a Lewis basic atom (e.g., O, N) capable of donating a lone pair into the vacant p-orbital of the boron atom. This dative B-N or B-O bond creates a more stable, pseudo-tetrahedral geometry around the boron center.

This phenomenon is well-documented for substituents like -CHO, -C(=O)R, -NMe₂, and -OMe.[10] This intramolecular coordination lowers the Lewis acidity of the boron, thereby increasing its resistance to both oxidative degradation and protodeboronation.[2][10][11] For example, 2-formylphenylboronic acid (2-FPBA) is stabilized by the interaction between the carbonyl oxygen and the boron atom.[10]

Caption: Stabilization via intramolecular coordination in an ortho-substituted PBA.

Chapter 3: Field-Proven Stabilization Strategies

Given the inherent instabilities, converting boronic acids into more robust derivatives is a cornerstone of modern synthetic chemistry. This "protection" strategy masks the reactive boronic acid moiety, allowing for easier handling, purification, and even enabling multi-step synthesis on a boronate-containing molecule.[12][13][14]

Derivatization to N-methyliminodiacetic acid (MIDA) Boronates

The formation of N-methyliminodiacetic acid (MIDA) boronates is arguably the most powerful and versatile strategy for stabilizing boronic acids.[15] By chelating the boron atom, the MIDA ligand rehybridizes the boron from a reactive sp² state to a stable, tetrahedral sp³ state.

Key Advantages of MIDA Boronates:

-

Exceptional Stability: They are generally crystalline, bench-top stable indefinitely under air, and stable to high temperatures (up to 80°C).

-

Chromatography Compatible: Unlike many free boronic acids, MIDA boronates are fully compatible with silica gel chromatography, enabling high purity.[12][14]

-

Orthogonal Reactivity: They are unreactive under standard anhydrous cross-coupling conditions, allowing for selective reactions at other sites on the molecule.

-

Facile Deprotection: The free boronic acid can be readily regenerated in situ or in a separate step using mild aqueous base (e.g., NaOH, NaHCO₃).[12]

This protocol is adapted from a mild procedure using MIDA anhydride, which is particularly effective for sensitive boronic acids.[14][16]

Materials:

-

Ortho-substituted phenylboronic acid (1.0 eq)

-

MIDA anhydride (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF) (to 0.5 M)

-

Nitrogen or Argon source

-

Heating block or oil bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the ortho-substituted phenylboronic acid (1.0 eq) and MIDA anhydride (2.5 eq).

-

Seal the vial with a septum cap and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Add anhydrous THF via syringe to achieve a final concentration of approximately 0.5 M with respect to the boronic acid.

-

Place the sealed vial in a pre-heated heating block at 70 °C.

-

Stir the reaction mixture. The reaction is typically complete within 30-60 minutes.[17]

-

Cool the reaction to room temperature. The product can be purified via silica gel chromatography.

Conversion to Potassium Organotrifluoroborate Salts (R-BF₃K)

An alternative and widely used stabilization method is the conversion of boronic acids to their corresponding potassium organotrifluoroborate salts. These salts are typically crystalline, air-stable, and water-stable solids that can be stored for extended periods.[1][18] The formation of the tetra-coordinate boronate anion protects the boron center from degradation.

Key Advantages of R-BF₃K Salts:

-

High Stability: They are significantly more resistant to protodeboronation and oxidation compared to the parent boronic acids.[19][20]

-

Ease of Handling: As free-flowing crystalline solids, they are often easier to handle and weigh accurately than boronic acids, which can be mixtures with their boroxine anhydrides.[1][19]

-

Unique Reactivity: In some cases, trifluoroborates can offer different or superior reactivity profiles in cross-coupling reactions.[21]

This protocol is based on the widely used Vedejs procedure.[21]

Materials:

-

Ortho-substituted phenylboronic acid (1.0 eq)

-

Potassium hydrogen fluoride (KHF₂) (3.0 - 4.0 eq)

-

Methanol (MeOH)

-

Water (H₂O)

-

Saturated Potassium Carbonate (K₂CO₃) solution

-

Acetone

Procedure:

-

Dissolve the phenylboronic acid in methanol in a flask.

-

Prepare a saturated aqueous solution of KHF₂. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.

-

Add the aqueous KHF₂ solution to the stirred methanolic solution of the boronic acid at room temperature.

-

Stir the mixture for 15-30 minutes. A precipitate of the R-BF₃K salt should form.

-

If the solution is acidic, carefully add saturated K₂CO₃ solution dropwise until the mixture is neutral or slightly basic to drive precipitation.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the solid sequentially with cold water, cold methanol, and finally with acetone to aid drying.

-

Dry the product under high vacuum.

Comparative Stability Data

The following table summarizes the general stability characteristics of the different forms of boronic acids.

| Derivative Type | Solid State Stability | Solution Stability | Chromatography | Key Feature |

| Free Boronic Acid | Low to Moderate | Low | Unstable | Prone to boroxine formation & protodeboronation[7] |

| Boroxine | Moderate | Low (hydrolyzes) | Unstable | Reversible trimer of the free acid[4] |

| MIDA Boronate | Excellent | High | Stable | Excellent protecting group, allows iterative coupling[22] |

| R-BF₃K Salt | Excellent | Moderate to High | Unstable | Highly stable, crystalline solids[1][18] |

Chapter 4: Analytical Workflow for Stability Assessment

A robust, stability-indicating analytical method is crucial for determining the shelf-life and ensuring the quality of ortho-substituted phenylboronic acid reagents. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[23][24]

Developing a Stability-Indicating HPLC Method

The primary challenge in analyzing boronic acids by reversed-phase HPLC is their potential for on-column degradation.[23][25] The goal is to achieve baseline separation of the parent boronic acid from its primary degradants: the corresponding protodeboronated arene and any process impurities.

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol: Time-Point Stability Study by HPLC

Objective: To quantify the degradation of an ortho-substituted phenylboronic acid over time under defined storage conditions.

Procedure:

-

Sample Preparation: Prepare multiple, identical samples of the boronic acid in vials (e.g., 5-10 mg). Store them under the desired conditions (e.g., ambient temperature/light, refrigerated, inert atmosphere).

-

Time Zero (T₀) Analysis: Immediately after preparation, take one vial. Dissolve the contents in a suitable, non-reactive diluent (e.g., acetonitrile).[25] Analyze immediately by the validated HPLC method. Record the peak area of the parent boronic acid.

-

Subsequent Time Points: At predetermined intervals (e.g., 1 day, 7 days, 30 days, 90 days), retrieve a new vial from storage.

-

Prepare the sample in the exact same manner as the T₀ sample and analyze by HPLC.

-

Data Analysis: Calculate the percentage of the parent boronic acid remaining at each time point relative to the T₀ sample using the formula: % Remaining = (Area_Tx / Area_T₀) * 100

-

Plot the % Remaining versus time to establish a degradation profile.

Conclusion

The stability of ortho-substituted phenylboronic acids is a multifaceted issue governed by a delicate interplay of steric and electronic factors. While susceptible to degradation via boroxine formation and protodeboronation, their inherent instability can be effectively managed. Intramolecular coordination from suitably positioned ortho-substituents provides a degree of innate stabilization. For robust, long-term stability and enhanced synthetic utility, derivatization to MIDA boronates or potassium organotrifluoroborate salts represents the industry-standard approach. The implementation of a validated, stability-indicating analytical method is paramount for any researcher or organization relying on these powerful chemical building blocks, ensuring both the quality of starting materials and the reproducibility of synthetic outcomes.

References

-

From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. (n.d.). PMC. [Link]

-

Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. (2008). Journal of the American Chemical Society. [Link]

-

Recent advances in the synthesis and reactivity of MIDA boronates. (2022). RSC Publishing. [Link]

-

Preparation of MIDA Anhydride and Reaction with Boronic Acids. (n.d.). PMC. [Link]

-

Recent advances in the synthesis and reactivity of MIDA boronates. (2022). RSC Publishing. [Link]

-

A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. (2025). ResearchGate. [Link]

-

Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. (2025). RSC Publishing. [Link]

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. (2007). ACS Publications. [Link]

-

Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. (n.d.). PMC. [Link]

-

Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. (2009). University of Bristol. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC - NIH. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]

-

Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008). Wipf Group. [Link]

-

Cyclisation Strategies for the Synthesis of Novel Boron-Containing Heterocyclic Scaffolds. (n.d.). University of Leeds. [Link]

- Organotrifluoroborate Preparation, Coupling and Hydrolysis. (n.d.). Google Books.

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). University of Edinburgh. [Link]

-

A Mild and Simple Method for Making MIDA Boronates. (n.d.). ChemRxiv. [Link]

-

TETRABUTYLAMMONIUM 4-FLUOROPHENYLTRIFLUOROBORATE. (n.d.). Organic Syntheses. [Link]

-

The influence of ortho-substituents on the properties of phenylboronic acids. (2025). ResearchGate. [Link]

-

Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (n.d.). PMC. [Link]

- Methods for forming protected organoboronic acids. (2017).

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.). ResearchGate. [Link]

-

A modular and concise approach to MIDA acylboronates via chemoselective oxidation of unsymmetrical geminal diborylalkanes. (2019). RSC Publishing. [Link]

-

POTASSIUM PHENYLTRIFLUOROBORATE. (n.d.). Organic Syntheses. [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). MDPI. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010). Beilstein Journal of Organic Chemistry. [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. [Link]

-

Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]

-

Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a Novel Tool in Cancer Therapy. (2021). International Journal of Nanomedicine. [Link]

-

Boronic acid. (n.d.). Wikipedia. [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025). ResearchGate. [Link]

-

Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). PubMed. [Link]

-

The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). PMC. [Link]

-

Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. (2015). PubMed. [Link]

-

Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. (2013). PubMed. [Link]

-

Boron Directed Regioselective Aromatic Ortho- Functionalizations. (2025). Gupea. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). University of Toledo. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate. [Link]

-

Ortho, Para, Meta. (n.d.). Chemistry Steps. [Link]

-

Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. (2017). Journal of the American Chemical Society. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Boronic Acids & Derivatives [sigmaaldrich.com]

- 6. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]

- 11. dovepress.com [dovepress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bristol.ac.uk [bristol.ac.uk]

- 22. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. waters.com [waters.com]

- 25. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Technical Guide: The Suzuki-Miyaura Cross-Coupling Reaction

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Introduction: The Engine of Modern Drug Discovery

The Suzuki-Miyaura Cross-Coupling (SMC) is arguably the most pivotal C–C bond-forming reaction in pharmaceutical development.[1] Its dominance stems not merely from versatility, but from its unique mechanistic adaptability which allows for the synthesis of biaryl scaffolds—privileged structures found in drugs like Losartan , Valsartan , and Abemaciclib .

For the senior scientist, mastering SMC is not about following a recipe; it is about manipulating the kinetic levers of the catalytic cycle to overcome the inherent inertia of difficult substrates (e.g., electron-rich aryl chlorides or sterically hindered heteroarenes). This guide dissects those levers, moving beyond basic textbook mechanisms to the "boronate vs. oxo-palladium" dichotomy that dictates real-world success.

Mechanistic Deep Dive: The Transmetallation Dichotomy

While Oxidative Addition (OA) and Reductive Elimination (RE) are well-understood, Transmetallation (TM) is the most complex and debated step. Understanding the two competing pathways is critical for troubleshooting failed reactions.

The Two Pathways[2][3]

-

Pathway A (Boronate Pathway): The base attacks the boron center first, forming a reactive boronate species

, which then attacks the Pd(II) center. This was the originally proposed mechanism.[2] -

Pathway B (Oxo-Palladium Pathway): The base attacks the Pd(II) halide first, forming a Pd-hydroxo or Pd-alkoxo complex

. This highly reactive intermediate then reacts with the neutral boronic acid.

Field Insight: Kinetic studies (Hartwig, Amatore & Jutand) suggest that under standard conditions (weak base, aqueous solvents), Pathway B is kinetically dominant . This explains why bulky, electron-rich ligands (which stabilize the Pd-OH species) often outperform others. However, phase-transfer conditions can force the reaction through Pathway A.

Visualization: The Dual-Pathway Catalytic Cycle

The following diagram illustrates the bifurcation at the Transmetallation stage.

Caption: The dual-pathway mechanism. Pathway B (Green) is often kinetically favored for boronic acids with weak bases.

Strategic Optimization: Ligand & Reagent Selection

The choice of ligand dictates the steric and electronic environment of the catalyst.

Ligand Selection Logic

-

Aryl Chlorides / Deactivated Electrophiles: Require electron-rich ligands (Alkylphosphines, NHCs) to facilitate Oxidative Addition.

-

Sterically Hindered Substrates: Require bulky ligands (e.g., Buchwald ligands like XPhos) to promote Reductive Elimination and prevent catalyst dimerization.

-

Heterocycles: Often require specific "pre-catalysts" (e.g., Pd-PEPPSI) to prevent heteroatom coordination to the Pd center.

Visualization: Ligand Selection Decision Tree

Use this logic flow to select the starting point for your optimization screen.

Caption: Strategic decision tree for initial ligand selection based on electrophile activation energy and steric demand.

Experimental Protocols

Protocol A: General High-Throughput Screening (HTS) Conditions

Best for: Initial scoping of new scaffolds.

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

Solvent System: Add degassed Dioxane/Water (4:1 ratio). Concentration: 0.2 M.

-

Reaction: Seal and heat to 80–100°C for 4–12 hours.

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

-

Validation: If conversion < 50%, switch to Protocol B .

Protocol B: The "Difficult Coupling" (Heteroaryl-Heteroaryl)

Best for: Electron-deficient heterocycles or ortho-substituted centers.

-

Catalyst System: Use Pd-PEPPSI-IPr (2–5 mol%) or XPhos Pd G4 precatalyst.

-

Base: K₃PO₄ (3.0 equiv). The phosphate base is critical for buffering and facilitating the oxo-palladium pathway without causing rapid protodeboronation.

-

Solvent: Toluene/Water (10:[6]1) or n-Butanol.

-

Procedure:

Protocol C: Green/Industrial Scale (Micellar Catalysis)

Best for: Sustainability and reducing organic solvent waste.

-

Surfactant: 2 wt % TPGS-750-M in water.

-

Catalyst: Pd(dtbpf)Cl₂ (1 mol%).

-

Base: Triethylamine (Et₃N) (3.0 equiv).

-

Conditions: Stir at room temperature to 45°C.

-

Advantage: Product precipitates or is extracted with minimal organic solvent (Green Chemistry).

Troubleshooting & Data Interpretation

Use this table to diagnose reaction failures based on crude LCMS/NMR data.

| Observation | Probable Mechanistic Cause | Corrective Action |

| No Reaction (0% Conv.) | Oxidative Addition failure (Catalyst poisoning or inert C-X bond). | Switch to electron-rich ligand (PCy₃, IPr). Ensure anaerobic conditions. |

| Homocoupling (Ar-Ar) | Oxidative induced coupling (presence of O₂). | Degas solvents rigorously. Reduce catalyst loading. |

| Protodeboronation (Ar-H) | Hydrolysis of C-B bond faster than Transmetallation. | Use anhydrous base (CsF, K₃PO₄). Lower temp. Switch from Boronic Acid to MIDA boronate. |

| Beta-Hydride Elimination | Alkyl group isomerization (for sp3 coupling). | Use bidentate ligands (dppf) to enforce cis-geometry and speed up Reductive Elimination. |

| Pd Black Precipitation | Catalyst decomposition (Ligand dissociation). | Add excess ligand. Use more stable precatalyst (Pd-G4 series). |

Industrial Considerations: Pd Removal

In drug development, residual Palladium must be < 10 ppm.

-

Scavengers: Use SiliaMetS® Thiol or QuadraPure™ TU resins post-reaction.

-

Crystallization: Often the most effective purification; Pd tends to stay in the mother liquor if a chelating wash (L-Cysteine) is used.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Carrow, B. P., & Hartwig, J. F. (2011).[2] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.[8][2] Link

-

Amatore, C., & Jutand, A. (2000). Role of Negative Ions in Palladium-Catalyzed Reactions. Accounts of Chemical Research. Link

-

Valente, C., et al. (2012).[7] The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

-

Lipshutz, B. H., & Ghorai, S. (2012). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta. Link

-

Blakemore, D. C., et al. (2018). Organic Synthesis in a Modular Robotic System Driven by a Chemical Programming Language. Science. Link

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions | The Hartwig Group [hartwig.cchem.berkeley.edu]

Advanced Strategies in Electrophilic Borylation: A Technical Guide

Executive Summary

For decades, arylboronic acid synthesis was dominated by two paradigms: cryogenic organolithium transmetallation and transition-metal-catalyzed (Ir/Pd) C–H activation. While effective, these methods often fail when orthogonal regioselectivity (e.g., ortho-functionalization of basic arenes) or metal-free conditions are required.

This guide details Electrophilic Aromatic Borylation , a paradigm shifting the boron center from a passive electrophile (in transmetallation) to a "super-electrophilic" cation capable of direct

Part 1: Mechanistic Foundations

The Shift to Super-Electrophiles

Standard boranes (

The mechanism follows a classic Electrophilic Aromatic Substitution (

The Borenium Catalytic Cycle

The core challenge is balancing Lewis acidity with stability. If the boron is too acidic, it degrades the substrate; too stable, it won't attack the arene.

Figure 1: The generation of superelectrophilic borenium ions via halide abstraction, followed by SEAr attack on the arene.

Part 2: Comparative Analysis

Understanding when to deploy Electrophilic Borylation versus Iridium Catalysis is critical for process design.

| Feature | Iridium-Catalyzed C–H Borylation | Electrophilic Borylation (Borenium/BCl3) |

| Mechanism | Oxidative Addition / Reductive Elimination | Electrophilic Aromatic Substitution ( |

| Regioselectivity | Steric Control : Meta/Para to substituents. | Electronic/Directed : Ortho to directing groups; Para to donors. |

| Substrates | Electron-poor to neutral arenes; alkanes. | Electron-rich arenes; Amines; N-heterocycles. |

| Cost | High (Ir precursors, bipyridine ligands).[1] | Low ( |

| Air/Moisture | Sensitive, requires glovebox/Schlenk. | Sensitive, but robust protocols exist. |

| Key Limitation | Difficulty borylating ortho to basic nitrogens. | Requires protection of very sensitive functionalities. |

Part 3: Experimental Protocol

Directed Ortho-Borylation of Anilines/Benzylamines

This protocol is adapted from the work of Ingleson et al. , utilizing

Reagents & Equipment

-

Substrate: N,N-dimethylbenzylamine or similar tertiary amine (1.0 equiv).

-

Boron Source: Boron trichloride (

), 1.0 M in DCM (1.2 equiv). -

Activator: Aluminum trichloride (

), anhydrous (1.2 equiv). -

Base (Optional):

-BuPyridine (if substrate is acid-sensitive). -

Quench: Pinacol (3.0 equiv) +

(excess). -

Solvent: 1,2-Dichlorobenzene (o-DCB) or DCM (dry).

Workflow Diagram

Figure 2: Step-by-step workflow for amine-directed electrophilic borylation.

Detailed Procedure

-

Adduct Formation (Self-Validation Point 1):

-

In a flame-dried Schlenk flask under

, dissolve the amine (1.0 mmol) in dry o-DCB (2 mL). -

Cool to 0°C. Dropwise add

(1.2 mmol). -

Observation: A white precipitate (the amine-

adduct) should form immediately. If no precipitate forms, your amine may be too sterically hindered or the solvent is wet.

-

-

Electrophile Generation:

-

Add solid anhydrous

(1.2 mmol) in one portion. -

Mechanistic Insight:

abstracts a chloride from the adduct, generating the transient

-

-

C-H Functionalization:

-

Heat the mixture to 120°C (for o-DCB) or reflux (if using DCE/DCM for highly reactive substrates). Stir for 2–16 hours.

-

Validation: Monitor by

NMR if possible. The adduct appears near 0-10 ppm. The borenium species (if observable) would be downfield (>50 ppm), but the product (Ar-

-

-

Esterification (Crucial for Stability):

-

Cool to room temperature.[4] The reaction mixture contains reactive Ar-

species. -

Add a solution of Pinacol (3.0 mmol) and Triethylamine (5.0 mmol) in DCM.

-

Stir for 1 hour. This converts the moisture-sensitive dichloroborane into the stable Pinacol ester.

-

-

Workup:

-

Filter the mixture through a short pad of silica or Celite to remove Aluminum salts.

-

Concentrate and purify via column chromatography.[4]

-

Part 4: Troubleshooting & Self-Validating Systems

Protodeboronation: The Silent Killer

The most common failure mode is Protodeboronation , where the newly formed C-B bond is hydrolyzed back to C-H, especially during the quench.

Mechanism:

-

Base-Catalyzed: Hydroxide attacks boron

Boronate anion -

Metal-Catalyzed: If trace metals are present (less relevant here, but possible).

Prevention Strategy:

-

The "Dry Quench": Do not add water directly to the

species. Always add the diol (Pinacol) before any aqueous exposure. -

Steric Protection: Use MIDA boronates if the Pinacol ester is unstable.

In-Process Validation Table

Use this table to diagnose reaction progress without stopping.

| Observation | Interpretation | Action |

| White precip. upon | Successful adduct formation. | Proceed to |

| No precip. / Clear solution | Amine is not binding Boron (Steric clash). | Use a less hindered amine or stronger Lewis Acid ( |

| Darkening/Blackening at high T | Decomposition/Polymerization. | Lower Temp; Check |

| Boronate Ester formed (Success). | Proceed to isolation.[5] | |

| Boric Acid / Boroxine (Hydrolysis). | Reaction wet; check solvent drying. |

References

-

Ingleson, M. J., et al. "Simple Inexpensive Boron Electrophiles for Direct Arene Borylation." Journal of the American Chemical Society, 2015.[6] Link

- Foundational paper on using BCl3/AlCl3 for amine-directed boryl

-

Ingleson, M. J., et al. "Intramolecular (directed) electrophilic C–H borylation."[7] Chemical Society Reviews, 2020. Link

- Comprehensive review of the mechanism and scope.

-

Vedejs, E., et al. "Borenium Cations for the Direct Electrophilic Borylation of Arenes." Journal of the American Chemical Society, 2013. Link

- Detailed mechanistic study on borenium ions.

-

Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters." Chemical Science, 2022.[8] Link

- Authoritative source on stability and degrad

-

Hartwig, J. F., et al. "Iridium-Catalyzed Borylation of Primary Benzylic C–H Bonds."[6] Journal of the American Chemical Society, 2015.[6] Link

- Provided for contrast regarding Iridium-c

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective electrophilic borylation of haloarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iridium-Catalyzed Borylation of Primary Benzylic C–H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 7. Intramolecular (directed) electrophilic C–H borylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Current Research | Ingleson Group | School of Chemistry [chem.ed.ac.uk]

(2-(Methylamino)phenyl)boronic acid molecular structure

This technical guide details the molecular structure, synthesis, and applications of (2-(Methylamino)phenyl)boronic acid , a specialized organoboron building block with significant utility in medicinal chemistry and chemical biology.

Executive Summary

(2-(Methylamino)phenyl)boronic acid (CAS: 105269-40-7 or derivatives) is a bifunctional organoboron compound characterized by a phenyl ring substituted with a boronic acid moiety at the C1 position and a secondary methylamino group at the C2 position.

Unlike its homolog (2-((methylamino)methyl)phenyl)boronic acid (which contains a methylene spacer and forms stable 5-membered B–N rings), this molecule features a direct aniline-boron proximity. This structural constraint creates a unique electronic environment, making it a valuable precursor for benzoxaboroles , a reactive intermediate in Suzuki-Miyaura cross-couplings , and a tunable pharmacophore in reversible covalent inhibition strategies.

Molecular Architecture & Bonding

The physicochemical behavior of this molecule is defined by the interaction between the Lewis acidic boron center and the Lewis basic nitrogen atom.

Structural Equilibrium

In solution, the molecule exists in a dynamic equilibrium influenced by solvent polarity and pH.

-

Open Form: The dominant species in protic solvents, where solvent molecules coordinate to the boron.

-

Intramolecular Coordination (The "W-Bond"): Although a direct B–N bond would form a strained 4-membered ring, the proximity of the lone pair on the nitrogen modulates the Lewis acidity of the boron center via an inductive and field effect, lowering the pKa of the boronic acid compared to phenylboronic acid (typically ~8.8).

-

Boroxine Formation: Like most boronic acids, it reversibly dehydrates to form a trimeric boroxine anhydride under anhydrous conditions.[1][2]

Visualization of Structural Dynamics

The following diagram illustrates the equilibrium states and the critical distinction from the "spacer" derivative used in sensing.

Figure 1: Structural equilibrium and reactivity profile. Note the distinction from the aminomethyl derivative.

Synthesis & Characterization

The synthesis requires protection of the active protons to prevent premature polymerization or protodeboronation.

Primary Synthetic Route (Lithiation-Borylation)

This is the industry-standard protocol for high-purity synthesis.

Reagents:

-

Starting Material: 2-Bromo-N-methylaniline

-

Protecting Group: Trimethylsilyl (TMS) or Boc (optional but recommended for scale-up).

-

Lithiation Agent: n-Butyllithium (n-BuLi) or t-BuLi.

-

Boron Source: Trimethyl borate (B(OMe)3) or Triisopropyl borate.

Step-by-Step Protocol:

-

Protection: React 2-bromo-N-methylaniline with excess TMSCl and base (Et3N) in DCM to protect the amine.

-

Lithiation: Cool the protected aniline in anhydrous THF to -78 °C under Argon. Slowly add n-BuLi (1.1 eq). Stir for 30–60 mins to generate the aryllithium species.

-

Borylation: Add B(OMe)3 (1.5 eq) dropwise, maintaining temperature below -70 °C.

-

Hydrolysis: Allow warming to RT, then quench with aqueous NH4Cl. Acid hydrolysis (dilute HCl) removes the protecting group and hydrolyzes the boronate ester to the free acid.

-

Purification: Recrystallization from water/acetonitrile or diethyl ether/hexane.

Analytical Data Profile

| Property | Specification | Notes |

| Formula | C7H10BNO2 | |

| MW | 150.97 g/mol | |

| Appearance | White to off-white solid | Hygroscopic |

| 1H NMR | δ 7.2–7.6 (Ar-H), 2.8 (N-Me) | Broad singlet for B(OH)2 protons (D2O exchangeable) |

| 11B NMR | δ ~30 ppm | Characteristic of tricoordinate boron (shifts upfield upon esterification) |

| Solubility | DMSO, Methanol, dilute base | Poor solubility in non-polar solvents |

Applications in Drug Discovery & Chemical Biology[4][5]

Reversible Covalent Inhibition

Boronic acids are validated "warheads" for targeting serine proteases and proteasomes (e.g., Bortezomib). The (2-(methylamino)phenyl) moiety offers a specific advantage:

-

Mechanism: The boron atom forms a reversible covalent bond with the active site serine hydroxyl (forming a tetrahedral boronate adduct).

-

Selectivity: The ortho-methylamino group can form a hydrogen bond with the S1 pocket residues, improving selectivity over simple phenylboronic acids.

Precursor for Benzoxaboroles

This molecule is a direct precursor to dihydro-1,2-benzoxaboroles (e.g., Tavaborole analogs), which are potent antifungal and anti-inflammatory agents.

-

Reaction: Condensation with aldehydes or ketones closes the ring between the oxygen (from aldehyde) and the boron, while the nitrogen can participate in multicomponent assemblies.

Carbohydrate Sensing (Electronic Modulation)

While the aminomethyl (spacer) derivative is the classic fluorescent sensor (PET mechanism), the aniline derivative is used to modulate the pKa of the sensor system.

-

Role: Electron donation from the nitrogen into the aromatic ring makes the boron less Lewis acidic initially, but binding to a diol (sugar) creates a stable boronate anion. This specific pKa shift allows for tuning the sensor's sensitivity to physiological pH (7.4).

Experimental Protocol: Suzuki-Miyaura Coupling

A standard assay to verify the activity of the boronic acid moiety.

Objective: Coupling of (2-(Methylamino)phenyl)boronic acid with 4-bromoanisole.

Workflow:

-

Charge Vessel: In a microwave vial, combine:

-

Boronic Acid (1.2 eq)

-

4-Bromoanisole (1.0 eq)

-

Pd(dppf)Cl2 (3 mol%)[3]

-

K2CO3 (2.0 eq)

-

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Reaction: Heat to 90 °C for 4 hours (or microwave 110 °C for 30 min).

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

-

Outcome: Yields the biaryl product 4'-methoxy-N-methyl-[1,1'-biphenyl]-2-amine.

Figure 2: Catalytic pathway for functionalization.

References

-

Structural Analysis of Ortho-Amino Boronic Acids

- Title: Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids.

- Source: Journal of Organic Chemistry, 2009.

-

URL:[Link] (Note: Discusses the spacer derivative, establishing the baseline for B-N interaction comparison).

-

Medicinal Chemistry Applications

-

Synthesis of Benzoxaboroles

- Title: Benzoxaboroles – Old compounds with new applic

- Source: European Journal of Medicinal Chemistry.

-

URL:[Link]

-

General Properties of Phenylboronic Acids

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of (2-(Methylamino)phenyl)boronic Acid with Aryl Chlorides

This Application Note provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling of (2-(Methylamino)phenyl)boronic acid with aryl chlorides. This transformation is critical in medicinal chemistry for synthesizing

Abstract

This guide outlines a robust methodology for coupling (2-(Methylamino)phenyl)boronic acid (and its pinacol ester surrogates) with deactivated or sterically hindered aryl chlorides. The protocol overcomes two primary failure modes: (1) Protodeboronation , driven by the ortho-amine substituent, and (2) Catalyst Poisoning , caused by amine coordination to the palladium center. By utilizing Buchwald Precatalysts (Gen 3/4) and optimizing the base/solvent interface, this method ensures high conversion (>90%) and minimizes side reactions.

Introduction & Mechanistic Challenges

The synthesis of 2-aminobiaryls via Suzuki coupling is often non-trivial. While aryl chlorides require electron-rich ligands to facilitate oxidative addition, the specific nucleophile—(2-(Methylamino)phenyl)boronic acid—introduces unique instabilities.

The "Ortho-Effect" and Protodeboronation

Ortho-heteroatom substituted boronic acids are notoriously unstable. The proximal secondary amine (-NHMe) can facilitate protodeboronation (hydrolysis of the C-B bond) via an intramolecular proton transfer mechanism or by stabilizing the zwitterionic intermediate. This reaction competes directly with the transmetallation step.

-

Consequence: Rapid accumulation of

-methylaniline (deboronated byproduct) and stalled coupling. -

Solution: The rate of Transmetallation (

) must be accelerated to exceed the rate of Protodeboronation (

Catalyst Inhibition

The free secondary amine is a competent ligand (

-

Solution: Use of biaryl dialkylphosphine ligands (e.g., XPhos, SPhos) which create a steric wall, preventing substrate amine coordination while promoting reductive elimination.

Experimental Design Strategy

Catalyst Selection: The "G3" Advantage

Traditional Pd(PPh3)4 or Pd(dppf)Cl2 systems are insufficient for this substrate class.

-

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

-

Why: These ligands are electron-rich (facilitating oxidative addition to Ar-Cl) and extremely bulky (preventing amine coordination).

-

-

Precatalyst: XPhos Pd G3 or SPhos Pd G3 .

-

Why: These precatalysts activate rapidly at room temperature or mild heat, ensuring the active

species is available immediately, reducing the window for boronic acid decomposition before the cycle begins.

-

Base and Solvent Architecture

-

Base: K3PO4 (Potassium Phosphate, tribasic) .

-

Why: Milder than hydroxides or alkoxides, reducing base-catalyzed deboronation while sufficiently activating the boronic acid.

-

-

Solvent: 1,4-Dioxane / Water (4:1) or Toluene / Water (10:1) .

-

Why: A biphasic system is essential.[1] The water solubilizes the inorganic base, while the organic phase protects the catalyst.

-

Detailed Protocol

Materials Checklist

| Component | Specification | Role |

| Nucleophile | (2-(Methylamino)phenyl)boronic acid | Substrate (limiting reagent prone to decomposition) |

| Electrophile | Aryl Chloride (1.0 equiv) | Substrate |

| Catalyst | XPhos Pd G3 (2-5 mol%) | Active Catalyst Source |

| Base | K3PO4 (2.0 - 3.0 equiv) | Boron activator |

| Solvent | 1,4-Dioxane (HPLC grade) | Reaction medium |

| Co-solvent | Deionized Water (degassed) | Base solubilizer |

Step-by-Step Procedure

Scale: 1.0 mmol Aryl Chloride.

-

Preparation of Reaction Vessel:

-

Use a microwave vial (2-5 mL) or a Schlenk tube equipped with a magnetic stir bar.

-

Critical: Bake out the glassware or flame-dry under vacuum to remove trace moisture initially, though water will be added later (controlled addition).

-

-

Reagent Charging (Solid Phase):

-

Add Aryl Chloride (1.0 mmol, 1.0 equiv).

-

Add (2-(Methylamino)phenyl)boronic acid (1.2 - 1.5 mmol, 1.2-1.5 equiv).

-

Note: Use excess boronic acid to account for partial protodeboronation.

-

-

Add XPhos Pd G3 (20-40 mg, ~2.5 - 5.0 mol%).

-

Tip: If the Aryl Chloride is extremely sterically hindered (e.g., ortho-substituted), increase loading to 5 mol%.

-

-

-

Inerting:

-

Seal the vessel with a septum cap.

-

Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

-

Solvent & Base Addition:

-

Add 1,4-Dioxane (4.0 mL) via syringe.

-

Add Degassed Water (1.0 mL) containing dissolved K3PO4 (3.0 equiv, 636 mg).

-

Alternative: Add solid K3PO4 in step 2 and add pure water in step 4.

-

-

-

Reaction:

-

Place the vessel in a pre-heated oil bath or heating block at 80 °C - 100 °C .

-

Stir vigorously (1000 rpm). High agitation is required for biphasic kinetics.

-

Time: 2 - 12 hours.

-

Monitoring: Check by LC-MS after 1 hour. Look for the consumption of Aryl Chloride. If the boronic acid is consumed but Aryl Chloride remains, add a second portion of boronic acid (0.5 equiv) dissolved in minimal dioxane.

-

-

Work-up:

-

Cool to room temperature.[2]

-

Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Dry organic layer over Na2SO4, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

-

Note: The product is a secondary amine; ensure the silica is neutralized (add 1% Et3N to eluent) if streaking occurs.

-

-

Visualizations

Reaction Workflow Diagram

Caption: Step-by-step workflow for the Suzuki coupling of labile amino-boronic acids.

Mechanistic Pathway & Competition

Caption: Catalytic cycle highlighting the competition between productive coupling and protodeboronation/poisoning.

Troubleshooting & Optimization

| Observation | Diagnosis | Remediation |

| Low Conversion of Ar-Cl | Catalyst Deactivation or Poisoning | Switch to XPhos Pd G3 if using SPhos. Increase catalyst loading to 5 mol%. Ensure rigorous degassing. |

| Ar-Cl remains, Boronic Acid gone | Protodeboronation | The boronic acid decomposed before coupling. Add Boronic Acid in portions (e.g., 0.5 eq at t=0, 0.5 eq at t=1h). Lower temp to 80°C. |

| Homocoupling of Ar-Cl | Oxidation of Catalyst | Oxygen leak. Ensure inert atmosphere. |

| Product Streaking on TLC | Amine interaction with Silica | Add 1% Triethylamine or 1% NH4OH to the eluent. |

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Mesylates, Fluorides, and Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

-

Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. [Link]

Sources

Application Note: Strategic Chan-Lam Coupling using (2-(Methylamino)phenyl)boronic Acid

Part 1: Strategic Overview

The Substrate Challenge

(2-(Methylamino)phenyl)boronic acid represents a "privileged but recalcitrant" scaffold in medicinal chemistry. While it serves as a critical precursor for

-

Steric Hindrance: The ortho-methylamino group imposes significant steric bulk, retarding the transmetallation step compared to para- or meta-substituted analogs.

-

Protodeboronation: The basic amino group adjacent to the boronic acid moiety can facilitate rapid protodeboronation, leading to the formation of

-methylaniline byproducts rather than the desired C-N coupled product.

The Solution: Ligand-Accelerated Oxidative Coupling

This guide details a protocol optimized for ortho-amino boronic acids. Unlike standard Chan-Lam conditions (which often rely solely on Cu(OAc)

Part 2: Mechanistic Dynamics

The reaction proceeds via an oxidative copper(II) catalytic cycle. The critical deviation for (2-(Methylamino)phenyl)boronic acid is the pre-coordination of the ortho-amine to the copper center.

The "Ortho-Effect" in Catalysis

-

Standard Substrate: Transmetallation is rate-limiting but straightforward.

-

Ortho-Amino Substrate: The

-methylamino group acts as a directing group. While this can facilitate initial binding, it can also form a stable, off-cycle chelate (resting state) if the oxidant pressure (O

Mechanistic Pathway (Graphviz)

Figure 1: Catalytic cycle emphasizing the transmetallation and oxidative turnover required for (2-(Methylamino)phenyl)boronic acid.

Part 3: Experimental Protocols

Method A: N-Arylation of Imidazoles (Standard Protocol)

Application: Synthesis of 1-(2-(methylamino)phenyl)-1H-imidazoles.

Reagents & Materials

-

Substrate: (2-(Methylamino)phenyl)boronic acid (1.0 equiv)

-

Note: Ensure reagent is stored at 4°C; dehydration to boroxine is common but reversible in situ.

-

-

Nucleophile: Imidazole / Benzimidazole derivative (1.2 equiv)

-

Catalyst: Cu(OAc)

(anhydrous preferred) (10-20 mol%) -

Ligand: 2,2'-Bipyridine (20 mol%)[1]

-

Critical: 1:1 ratio with Cu is essential for ortho-substituted substrates.

-

-

Base: Na

CO -

Solvent: Methanol (MeOH) or Acetonitrile (MeCN) [0.1 M]

-

Atmosphere: Open air or O

balloon (recommended for scale >1g).

Step-by-Step Workflow

-

Catalyst Activation: In a reaction vial, combine Cu(OAc)

and 2,2'-bipyridine in MeOH. Stir for 10 minutes until a deep blue complex forms. -

Nucleophile Addition: Add the imidazole (or other azole) and base (Na

CO -

Boronic Acid Addition: Add (2-(Methylamino)phenyl)boronic acid.

-

Pro-Tip: If the reaction is >500mg scale, add the boronic acid in 3 portions over 1 hour to minimize protodeboronation.

-

-

Reaction: Stir vigorously at 40°C (mild heating helps overcome steric barrier) open to the air (or under an O

balloon).-

Time: 12–24 hours.

-

-

Quench: Dilute with EtOAc, filter through a pad of Celite to remove copper salts.

-

Purification: Wash filtrate with 10% NH

OH (to sequester remaining Cu) followed by brine. Dry over Na

Method B: One-Pot Synthesis of Benzimidazoles

Application: Using the boronic acid as an arylating agent for amides, followed by cyclization.

-

Coupling: Follow Method A using a primary amide (e.g., Acetamide) as the nucleophile.

-

Cyclization (In Situ): Upon consumption of the boronic acid (monitored by TLC/LCMS), add acetic acid (5.0 equiv) and heat to 80°C for 4 hours.

-

Result: The intermediate

-aryl amide undergoes condensation with the ortho-methylamino group to form the 1,2-disubstituted benzimidazole.

Part 4: Data & Optimization Guidelines

The following table summarizes the optimization of reaction conditions specifically for ortho-substituted amino-boronic acids.

| Variable | Condition | Yield (Relative) | Notes |

| Ligand | None (Standard) | Low (<30%) | Slow transmetallation; high protodeboronation. |

| 2,2'-Bipyridine | High (85%) | Stabilizes Cu species; prevents catalyst poisoning by the substrate amine. | |

| 1,10-Phenanthroline | Good (75%) | Effective, but harder to remove during workup. | |

| Solvent | DCM | Moderate | Good solubility, but slower kinetics than MeOH. |

| MeOH | High | Promotes transmetallation via solvated Cu-species. | |

| DMF | Low | Promotes competitive protodeboronation. | |

| Base | Pyridine | Moderate | Can compete with ligand for Cu center. |

| Na2CO3 | High | Heterogeneous base reduces side reactions. |

Part 5: Troubleshooting & Stability

Protodeboronation Control

The ortho-amino group makes the C-B bond labile.

-

Symptom: Formation of

-methylaniline (observed by LCMS). -

Fix: Increase the concentration of the nucleophile (to 1.5 equiv) to outcompete water for the copper center. Use molecular sieves (4Å) to ensure anhydrous conditions if using non-protic solvents like DCM.

Catalyst Poisoning

The product (containing a diamine motif) is a strong chelator of Copper.

-

Symptom: Reaction stalls at 50% conversion.

-

Fix: Reload catalyst (add another 10 mol% Cu(OAc)

) after 12 hours. Ensure high O

Purification of Cu-Contaminated Products

Benzimidazoles and amino-arenes bind Cu tightly, leading to blue/green product bands.

-

Protocol: Wash the organic layer with an aqueous solution of EDTA (0.1 M) or 10% aqueous ammonia until the aqueous layer is colorless.

Part 6: References

-

Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936.

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940.

-

Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944.

-

Vantourout, J. C., & Watson, A. J. B. (2017).[2] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779.

-

Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(6), 829-856.

Sources

Application Notes and Protocols for Boronic Acid-Based Fluorescent Sensors for Saccharides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The detection and quantification of saccharides are of paramount importance across a spectrum of scientific disciplines, from clinical diagnostics, particularly in the management of diabetes, to fundamental biological research and the development of novel therapeutics.[1][2] Traditional methods for saccharide analysis often rely on enzymatic assays, which, while sensitive, can suffer from limitations such as instability, cost, and susceptibility to environmental factors.[1] In recent years, boronic acid-based fluorescent sensors have emerged as a powerful and versatile alternative, offering a robust and non-enzymatic approach for real-time saccharide monitoring.[3][4]

This comprehensive guide provides an in-depth exploration of the principles, applications, and practical protocols for utilizing boronic acid-based fluorescent sensors. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable methodologies to successfully implement this technology in their work. We will delve into the underlying chemical principles, explore various sensor designs, provide detailed experimental protocols, and offer guidance on data interpretation and troubleshooting, all grounded in authoritative scientific literature.

Fundamental Principles of Boronic Acid-Saccharide Recognition

The utility of boronic acid as a recognition motif for saccharides stems from its unique ability to form reversible covalent bonds with cis-1,2- or cis-1,3-diols, which are structural hallmarks of many carbohydrates.[3][5] This interaction is the cornerstone of boronic acid-based sensing.

The Boronic Acid-Diol Interaction

Arylboronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[1] In aqueous solution, the boronic acid moiety can react with the hydroxyl groups of a diol to form a cyclic boronate ester. This esterification process is pH-dependent and significantly alters the electronic properties of the boron atom, a change that can be transduced into a measurable fluorescence signal.[1][6]

The binding affinity and selectivity of a boronic acid sensor for a particular saccharide are influenced by several factors, including the pH of the medium, the pKa of the boronic acid, and the stereochemistry of the diol in the saccharide.[1] For instance, monoboronic acids generally exhibit a higher affinity for fructose than for glucose due to the favorable arrangement of cis-diols in the furanose form of fructose.[3]

Caption: Reversible covalent interaction between a boronic acid and a saccharide diol.